molecular formula C9H15IN2O B2449429 1-ethyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856078-77-7

1-ethyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole

Cat. No. B2449429
CAS RN: 1856078-77-7
M. Wt: 294.136
InChI Key: XZVXYUIHRLCEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound with potential applications in scientific research. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-ethyl-4-iodo-3-(isopropoxymethyl)-1H-pyrazole and its derivatives are significant in various scientific research areas, especially in organic chemistry and medicinal chemistry. The synthesis and structural analysis of related pyrazole derivatives have been extensively studied. For instance, Naveen et al. (2021) described an effective route for the synthesis of substituted pyrazoles through a 3+2 annulation method. They characterized the synthesized compounds using various spectroscopic methods and confirmed the 3D molecular structure using single-crystal X-ray diffraction studies. The compound showed potential antioxidant properties, which were evaluated in vitro (Naveen et al., 2021).

Chemical Transformations and Applications

Chemical transformations involving pyrazole derivatives open pathways to novel chemical entities. Waldo et al. (2008) demonstrated the room temperature ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, providing a selective route to substituted 1-acyl-4-iodo-1H-pyrazoles, showcasing the chemical versatility of such compounds (Waldo et al., 2008). Similarly, Guillou and Janin (2010) reported the preparation of new pyrazole derivatives, specifically focusing on the simplified preparation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate and its iodinated isomers. These compounds served as precursors for various pyrazole series, demonstrating their significance in synthesizing new chemical entities (Guillou & Janin, 2010).

Biological Evaluation and Pharmaceutical Potential

In addition to their chemical significance, pyrazole derivatives also exhibit biological activities. Zheng et al. (2010) synthesized and characterized novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives. These compounds showed the potential to suppress A549 lung cancer cell growth, indicating their relevance in medicinal chemistry and drug design (Zheng et al., 2010).

properties

IUPAC Name

1-ethyl-4-iodo-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-4-12-5-8(10)9(11-12)6-13-7(2)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVXYUIHRLCEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COC(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.